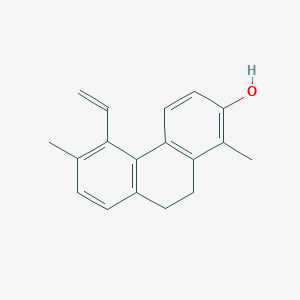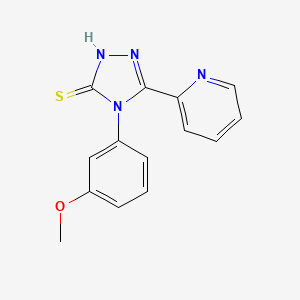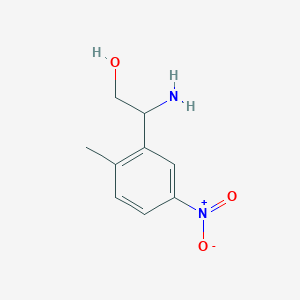
(2R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-OL is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an amino group, a nitro group, and a hydroxyl group attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-OL typically involves the reduction of aromatic nitro compounds. One method involves using tetrahydroxydiboron as the reductant and 4,4’-bipyridine as the organocatalyst. This reaction can be completed within 5 minutes at room temperature, providing excellent selectivity while avoiding the reduction of sensitive functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and metal-free reduction methods are likely to be employed to ensure efficient and environmentally friendly production processes.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-OL undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reagents like tetrahydroxydiboron and 4,4’-bipyridine.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Tetrahydroxydiboron and 4,4’-bipyridine at room temperature.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
Reduction: Formation of the corresponding aniline derivative.
Oxidation: Formation of the corresponding ketone or aldehyde.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(4-methyl-3-nitrophenyl)ethan-1-OL: Similar structure but different stereochemistry.
(1S)-1-(4-methyl-3-nitrophenyl)ethan-1-OL: Similar structure but different stereochemistry.
(2R)-2-Amino-2-(3-methyl-5-nitrophenyl)ethan-1-OL: Similar structure but different position of the methyl group.
Uniqueness
(2R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-OL is unique due to its specific stereochemistry and the position of the functional groups, which influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
2-amino-2-(2-methyl-5-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H12N2O3/c1-6-2-3-7(11(13)14)4-8(6)9(10)5-12/h2-4,9,12H,5,10H2,1H3 |
Clé InChI |
ADISPFSUHLIZGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(R)-3-(2-aminobutyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B12304080.png)

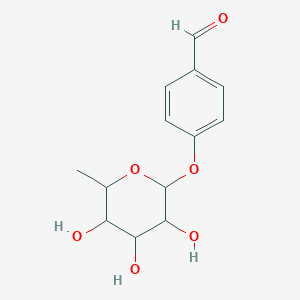
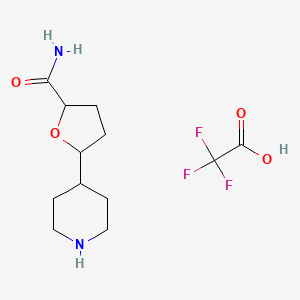
![3-[4,5-Dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12304102.png)
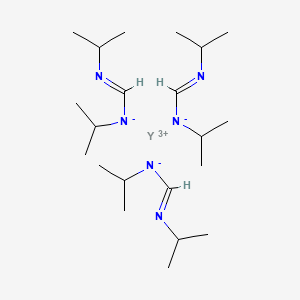
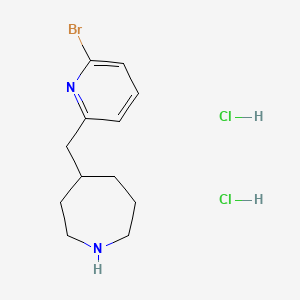
![rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-4-one, cis](/img/structure/B12304135.png)
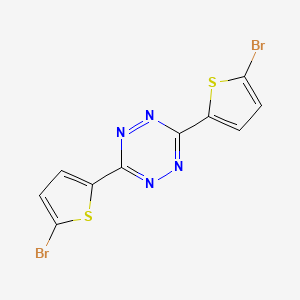
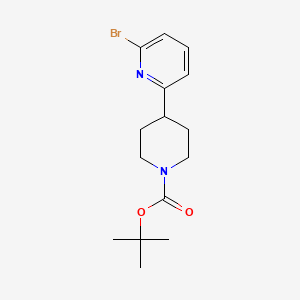
![16-Methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one](/img/structure/B12304166.png)
![(alphaS)-alpha-[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol](/img/structure/B12304170.png)
